1,1,1-Trifluorohexadec-13-en-2-one
Beschreibung
1,1,1-Trifluorohexadec-13-en-2-one (CAS No. 166812-74-4) is a fluorinated ketone characterized by a 16-carbon alkyl chain with a trifluoromethyl group (-CF₃) at the carbonyl position (C2) and a double bond at C13–14. Its molecular formula is C₁₆H₂₇F₃O, and it has a molecular weight of 292.26 g/mol . The compound’s structure combines the electron-withdrawing effects of the -CF₃ group with the hydrophobicity of the long alkyl chain, making it relevant in materials science and medicinal chemistry for modulating lipophilicity and reactivity.
Eigenschaften
CAS-Nummer |
166812-74-4 |
|---|---|
Molekularformel |
C16H27F3O |
Molekulargewicht |
292.38 g/mol |
IUPAC-Name |
1,1,1-trifluorohexadec-13-en-2-one |
InChI |
InChI=1S/C16H27F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(20)16(17,18)19/h3-4H,2,5-14H2,1H3 |
InChI-Schlüssel |
VXHRRTDMUPBLQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCCCCCCCCCC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluorohexadec-13-en-2-one typically involves the introduction of a trifluoromethyl group into a hexadec-13-en-2-one precursor. One common method is the fluorination of a suitable precursor using reagents such as trifluoromethyl iodide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods: Industrial production of 1,1,1-Trifluorohexadec-13-en-2-one may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must also include purification steps to isolate the desired compound from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trifluorohexadec-13-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluorohexadec-13-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,1,1-Trifluorohexadec-13-en-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more readily with biological membranes and proteins. This interaction can modulate enzyme activity and influence metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
The following table compares 1,1,1-Trifluorohexadec-13-en-2-one with five structurally analogous trifluoromethyl ketones, highlighting key differences in chain length, double bond positions, and molecular properties:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
|---|---|---|---|---|
| 1,1,1-Trifluorohexadec-13-en-2-one | 166812-74-4 | C₁₆H₂₇F₃O | 292.26 | 16-carbon chain; double bond at C13–14 |
| 1,1,1-Trifluoroheptadec-12-en-2-one | 878997-67-2 | C₁₇H₂₉F₃O | 306.33 | 17-carbon chain; double bond at C12–13 |
| 10-Nonadecen-2-one,1,1,1-trifluoro-, (10Z) | 177987-23-4 | C₁₉H₃₃F₃O | 334.46 | 19-carbon chain; Z-configured double bond at C10–11 |
| 5,15-Eicosadien-2-one,1,1,1-Trifluoro- (5E,15Z) | 878997-69-4 | C₂₀H₃₁F₃O | 344.45 | 20-carbon chain; diene at C5–6 (E) and C15–16 (Z) |
| 5-Hepten-2-one,1,1,1-Trifluoro-6-methyl | 60244-35-1 | C₇H₉F₃O | 166.14 | 7-carbon chain; methyl branch at C6; double bond at C5–6 |
| 7-Decen-2-one,1,1,1-Trifluoro-, (7Z) | 853569-58-1 | C₁₀H₁₅F₃O | 208.22 | 10-carbon chain; Z-configured double bond at C7–8 |
Key Observations:
Chain Length and Lipophilicity: Longer alkyl chains (e.g., 19- or 20-carbon compounds) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. For instance, 10-Nonadecen-2-one (334.46 g/mol) is ~14% heavier than 1,1,1-Trifluorohexadec-13-en-2-one (292.26 g/mol) . Shorter chains (e.g., 7- or 10-carbon compounds) show lower molecular weights and higher volatility.
Terminal double bonds (e.g., C13–14 in the target compound) may reduce intermolecular packing, lowering melting points compared to mid-chain unsaturated analogs.
Stereochemical Effects :
- Z-configured double bonds (e.g., in 7-Decen-2-one) create cis-geometry, influencing dipole interactions and solubility profiles.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
